![molecular formula C18H28N6O2 B2748504 3-(tert-butyl)-1-isopentyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898410-02-1](/img/structure/B2748504.png)

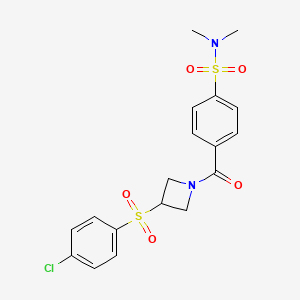

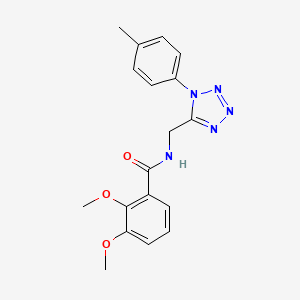

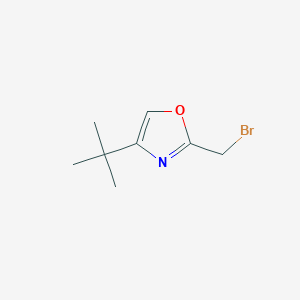

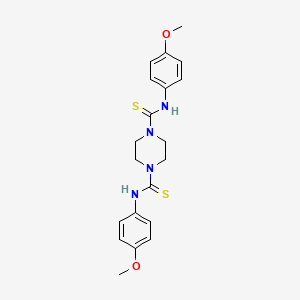

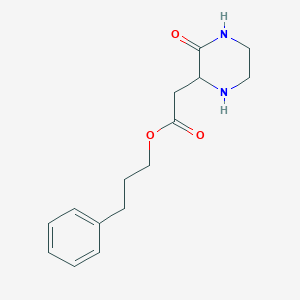

3-(tert-butyl)-1-isopentyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[5,1-c][1,2,4]triazines are a class of compounds that have been studied for their structural and chemical properties . They are known to exhibit diverse conformational behavior depending on the nature of an annulated ring .

Synthesis Analysis

The synthesis of similar compounds, such as 7,8-dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines, has been achieved by reduction of triazine carbonyl with dehydrative aromatization in acidic media .Molecular Structure Analysis

The molecular structure of these compounds has been investigated using X-ray diffraction . The lengths and bond angles, as well as the packing of molecules in crystals, have been considered .Chemical Reactions Analysis

Reactions of lithium diorganylphosphides with 3-tert-butylpyrazolo[5,1-c][1,2,4]triazines have been studied, and the oxidation of the primary addition products afforded previously unknown (3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4-yl)phosphine oxides .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, 4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has a molecular weight of 200.26 .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

A study by Chłoń-Rzepa et al. (2013) explored new 8-aminoalkyl derivatives of purine-2,6-dione, focusing on their affinity and pharmacological evaluation concerning 5-HT1A, 5-HT2A, and 5-HT7 receptors. This research aimed at chemical diversification to design potential psychotropic agents, revealing that specific derivatives exhibited antidepressant-like and anxiolytic-like activities in vivo models, suggesting a promising avenue for developing new therapeutic agents (Chłoń-Rzepa et al., 2013).

Novel Syntheses and Derivatives

Kravchenko et al. (2015) reported the unexpected formation of a new 6-(benzofuranylidene)tetrahydroimidazo[4,5-e]thiazolo[3,2-b][1,2,4]triazine-2,7-dione derivative, showcasing innovative synthetic pathways and the potential for novel compounds with unique properties (Kravchenko et al., 2015).

Anticancer, Anti-HIV-1, and Antimicrobial Activity

Ashour et al. (2012) focused on the synthesis of new triazino and triazolo[4,3-e]purine derivatives, evaluating their in vitro anticancer, anti-HIV, and antimicrobial activities. This study found that certain compounds showed considerable activity against various cancer cell lines and moderate anti-HIV-1 activity, highlighting the potential of such derivatives in medical applications (Ashour et al., 2012).

Chemical Properties and Applications

Fujita et al. (2017) developed N,N'-Dimethylated Benzyloxytriazinedione as a stable solid reagent for acid-catalyzed O-benzylation, illustrating the utility of triazinedione derivatives in synthetic chemistry for the modification of molecules under non-basic conditions (Fujita et al., 2017).

Extended Structures and Complex Formation

Dinger et al. (2000) synthesized C3-symmetric tris(3,5-dialkyl-2-hydroxyphenyl)methanes, demonstrating their potential as conformational mimics of calix[n]arenes and their selectivity for potassium cations. This study highlights the structural versatility and potential application in molecular recognition and supramolecular chemistry (Dinger et al., 2000).

Eigenschaften

IUPAC Name |

3-tert-butyl-7,9-dimethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N6O2/c1-11(2)8-9-24-16-19-14-13(15(25)22(7)17(26)21(14)6)23(16)10-12(20-24)18(3,4)5/h11H,8-10H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTPVMOMQNAOLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=NC3=C(N2CC(=N1)C(C)(C)C)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2748423.png)

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-chloro-2,2-dimethylpropanoate](/img/structure/B2748424.png)

![7-[(E)-But-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B2748434.png)

![2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2748443.png)